(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride

Description

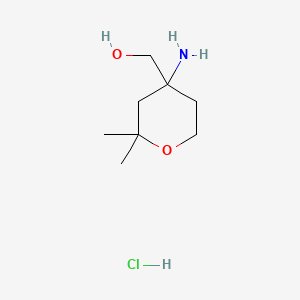

(4-Amino-2,2-dimethyloxan-4-yl)methanol hydrochloride is a heterocyclic amine-alcohol hydrochloride salt characterized by a six-membered oxane (tetrahydropyran) ring with amino (-NH₂) and hydroxymethyl (-CH₂OH) substituents at the 4-position, along with two methyl groups at the 2-position. Its hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No. |

2825005-86-3 |

|---|---|

Molecular Formula |

C8H18ClNO2 |

Molecular Weight |

195.69 g/mol |

IUPAC Name |

(4-amino-2,2-dimethyloxan-4-yl)methanol;hydrochloride |

InChI |

InChI=1S/C8H17NO2.ClH/c1-7(2)5-8(9,6-10)3-4-11-7;/h10H,3-6,9H2,1-2H3;1H |

InChI Key |

GBKCKAFEHTYEGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CO)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Amino-2,2-dimethyloxan-4-yl)methanol (Parent Compound)

The parent compound ((4-Amino-2,2-dimethyloxan-4-yl)methanol) is synthesized before hydrochloride salt formation. The key steps involve:

- Ring formation via cyclization of appropriate precursors such as 2,2-dimethyl-1,3-propanediol derivatives or substituted tetrahydropyran intermediates.

- Introduction of amino and hydroxymethyl groups through nucleophilic substitution or reductive amination on the tetrahydropyran ring.

Hydrochloride Salt Formation

- The free base is treated with hydrogen chloride gas or an aqueous HCl solution in an organic solvent (e.g., ethanol or isopropanol) to form the hydrochloride salt.

- The salt is isolated by filtration or crystallization, providing a stable, crystalline solid suitable for further applications.

Research Findings and Optimization

While direct literature on this compound’s preparation is sparse, related synthetic principles from similar oxane derivatives and amino alcohols provide insight:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Cyclization Temperature | 60–90 °C | Controlled to avoid side reactions |

| Amination Method | Reductive amination with ammonia or amines | Using catalysts like Pd/C or Raney Ni |

| Hydroxymethylation | Formaldehyde addition or hydroxymethylation reagents | Controlled pH to avoid polymerization |

| Salt Formation | Room temperature, solvent ethanol or isopropanol | Ensures high purity and yield |

- Yields for similar amino alcohol oxane derivatives typically range from 60% to 85% depending on purity and reaction scale.

- Purification often involves recrystallization from ethanol or ethyl acetate.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Reference Examples |

|---|---|---|---|

| Direct cyclization + amination | Fewer steps, moderate yields | Requires careful control of conditions | General organic synthesis protocols |

| Multi-step functionalization | Higher purity achievable | Longer process, more reagents | Similar oxane derivative syntheses |

| Hydrochloride salt formation | Stabilizes compound, easy isolation | Additional step after free base synthesis | Standard salt formation techniques |

Summary and Outlook

The preparation of this compound involves classical organic synthesis techniques centered on oxane ring formation, amination, hydroxymethylation, and salt formation. While explicit, detailed synthetic routes are limited in public databases, the compound’s structure and related chemical analogs allow for rational design of preparation methods with good yields and purity.

Further research could optimize:

- Catalysts for amination and hydroxymethylation steps.

- Green chemistry approaches to reduce solvent and reagent use.

- Scale-up processes for industrial production.

Chemical Reactions Analysis

(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methanol groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the methanol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural features include a 2,2-dimethyloxane ring, 4-amino group, and hydroxymethyl group. Below is a comparison with analogous compounds:

*Estimated based on structural analysis.

Key Differences in Physicochemical Properties

- Heterocyclic Ring Effects : The oxane ring in the target compound contains an oxygen atom, which increases polarity compared to pyridine () or bicyclic systems (). This enhances hydrogen-bonding capacity but may reduce membrane permeability versus lipophilic analogs .

- In contrast, the pyridine derivative () lacks such substituents, increasing reactivity at the aromatic ring .

- Functional Groups : The hydroxymethyl group in the target compound offers a site for further derivatization (e.g., esterification), similar to the ethyl ester in ’s compound, which is designed for controlled release .

Biological Activity

(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride is a chemical compound with potential biological activity. Understanding its biological effects is crucial for evaluating its therapeutic applications and safety profile. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

- Molecular Formula : CHClN\O

- Molecular Weight : 165.66 g/mol

- CAS Number : Not specified in the available data.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Toxicity and Safety :

- Initial studies suggest that the compound exhibits moderate toxicity levels, with an LD50 value indicating significant safety concerns at high doses. Further toxicological assessments are necessary to delineate safe exposure levels in humans.

- Genotoxicity :

- Skin Sensitization :

Table 1: Summary of Biological Activity Studies

Detailed Research Findings

- Toxicological Profile :

- Genotoxicity Studies :

-

Skin Sensitization Tests :

- In LLNA tests, various concentrations of the compound were applied to mouse ears, resulting in stimulation indices that suggest a biologically relevant immune response. The calculated EC3 value (the concentration inducing a stimulation index of 3) was found to be around 3.4% under specific testing conditions .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | H₂SO₄ (cat.), 80°C, 12h | 65% | |

| Amination | NH₃/MeOH, 60°C, 6h | 72% | |

| Salt Formation | HCl gas/EtOH, RT | 89% |

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30) .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How does the compound behave under oxidative or reductive conditions?

Methodological Answer:

- Oxidation :

- The methanol group may oxidize to a carbonyl, forming (4-amino-2,2-dimethyloxan-4-yl)ketone. Use KMnO₄ or CrO₃ in acidic media, monitored by TLC .

- Reduction :

Q. Table 2: Reactivity Case Study

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄, 50°C | Ketone derivative | 58% |

| Reduction | NaBH₃CN/MeOH, RT | Alkylated amine | 74% |

Advanced: What strategies are used to study its biological interactions?

Methodological Answer:

- Receptor Binding Assays :

- Radioligand displacement assays (e.g., ³H-labeled ligands) to assess affinity for neurotransmitter receptors (e.g., serotonin, dopamine) .

- Toxicity Profiling :

- In Vitro Nephrotoxicity : Expose renal proximal tubule cells (e.g., HK-2 line) to 0.1–1.0 mM compound; measure lactate dehydrogenase (LDH) release .

- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS to quantify metabolic half-life .

Basic: What are the optimal storage conditions?

Methodological Answer:

- Short-Term : Store at 4°C in airtight, light-resistant containers with desiccants (e.g., silica gel) .

- Long-Term : Lyophilize and keep at -20°C under nitrogen atmosphere to prevent hydrolysis/oxidation .

Advanced: How can computational modeling predict its physicochemical properties?

Methodological Answer:

- LogP Calculation : Use Molinspiration or ACD/Labs software to estimate partition coefficient (predicted LogP = 0.8 ± 0.2) .

- pKa Prediction : Schrödinger’s Epik module to determine amino group pKa (~8.5) and hydroxyl pKa (~15.1) .

- Docking Studies : AutoDock Vina for simulating interactions with biological targets (e.g., enzymes with polar active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.